Cas no 2097957-27-0 (2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one)

2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one is a fluorinated pyrrolidine derivative with potential applications in pharmaceutical and agrochemical synthesis. Its structure features a chloro-substituted butanone moiety linked to a difluorinated pyrrolidine ring, enhancing reactivity and selectivity in nucleophilic substitution reactions. The presence of a methoxymethyl group introduces additional steric and electronic modulation, making it a versatile intermediate for constructing complex molecules. The difluorinated pyrrolidine core may contribute to improved metabolic stability and bioavailability in drug development. This compound is particularly valuable for medicinal chemistry research, where precise functionalization of heterocyclic scaffolds is required. Proper handling under inert conditions is recommended due to its reactive chloroacetyl group.
2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one structure
2097957-27-0 structure
Product name:2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one
CAS No:2097957-27-0
MF:C10H16ClF2NO2
MW:255.6893491745
CID:5723398
PubChem ID:121204105

2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one Chemical and Physical Properties

Names and Identifiers

    • F1907-8050
    • 2097957-27-0
    • AKOS026712393
    • 2-chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one
    • 2-chloro-1-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]butan-1-one
    • 1-Butanone, 2-chloro-1-[4,4-difluoro-2-(methoxymethyl)-1-pyrrolidinyl]-
    • 2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one
    • Inchi: 1S/C10H16ClF2NO2/c1-3-8(11)9(15)14-6-10(12,13)4-7(14)5-16-2/h7-8H,3-6H2,1-2H3
    • InChI Key: HWBNQQTXIFEJAP-UHFFFAOYSA-N
    • SMILES: ClC(CC)C(N1CC(CC1COC)(F)F)=O

Computed Properties

  • Exact Mass: 255.0837628g/mol
  • Monoisotopic Mass: 255.0837628g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.22±0.1 g/cm3(Predicted)
  • Boiling Point: 317.2±42.0 °C(Predicted)
  • pka: -6.28±0.60(Predicted)

2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C196156-1g
2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one
2097957-27-0
1g
$ 570.00 2022-04-01
Life Chemicals
F1907-8050-10g
2-chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one
2097957-27-0 95%+
10g
$3034.0 2023-09-07
TRC
C196156-100mg
2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one
2097957-27-0
100mg
$ 95.00 2022-04-01
Life Chemicals
F1907-8050-0.5g
2-chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one
2097957-27-0 95%+
0.5g
$627.0 2023-09-07
Life Chemicals
F1907-8050-5g
2-chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one
2097957-27-0 95%+
5g
$2167.0 2023-09-07
Life Chemicals
F1907-8050-1g
2-chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one
2097957-27-0 95%+
1g
$660.0 2023-09-07
Life Chemicals
F1907-8050-0.25g
2-chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one
2097957-27-0 95%+
0.25g
$595.0 2023-09-07
TRC
C196156-500mg
2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one
2097957-27-0
500mg
$ 365.00 2022-04-01
Life Chemicals
F1907-8050-2.5g
2-chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one
2097957-27-0 95%+
2.5g
$1439.0 2023-09-07

Additional information on 2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one

Professional Introduction to Compound with CAS No. 2097957-27-0 and Product Name: 2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one

2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one, identified by its CAS number 2097957-27-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its complex structural framework, which includes a chlorinated ketone moiety linked to a pyrrolidine ring system. The presence of difluoro and methoxymethyl substituents further enhances its molecular complexity, making it a subject of interest for synthetic chemists and biologists exploring novel pharmacophores.

The structural features of 2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one contribute to its potential biological activity. The pyrrolidine ring is a common scaffold in many bioactive molecules, often found in drugs targeting neurological and cardiovascular diseases. The chloro group and the electron-withdrawing difluoro substituents can modulate the electronic properties of the molecule, influencing its interactions with biological targets. Additionally, the methoxymethyl group may serve as a protective or reactive handle in synthetic pathways, allowing for further derivatization to explore new pharmacological profiles.

In recent years, there has been growing interest in developing small-molecule inhibitors that modulate enzyme activity through non-covalent interactions. The unique combination of functional groups in 2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one makes it a promising candidate for such applications. For instance, the pyrrolidine moiety can engage in hydrogen bonding or π-stacking interactions with protein targets, while the chloro and difluoro groups can provide hydrophobic or electrostatic complementarity. These features are particularly relevant in the design of kinase inhibitors, which are critical in treating cancers and inflammatory diseases.

Recent advancements in computational chemistry have enabled the rapid screening of virtual libraries of compounds for potential biological activity. 2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one has been subjected to molecular docking studies to evaluate its binding affinity to various protein targets. Preliminary results suggest that this compound exhibits favorable interactions with enzymes involved in metabolic pathways and signal transduction. These findings align with current research trends aimed at identifying novel therapeutic agents with improved selectivity and reduced side effects.

The synthesis of 2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one presents both challenges and opportunities for synthetic chemists. The presence of multiple stereocenters and sensitive functional groups requires careful optimization of reaction conditions to achieve high yields and purity. However, the compound's structural complexity also offers opportunities for exploring innovative synthetic strategies, such as transition-metal-catalyzed cross-coupling reactions or asymmetric hydrogenations. These methods can be leveraged to introduce specific stereoisomers or modify existing functional groups, thereby expanding the chemical space for drug discovery.

In conclusion, 2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one (CAS No. 2097957-27-0) represents a structurally intriguing molecule with potential applications in pharmaceutical research. Its unique combination of functional groups and favorable interactions with biological targets make it a valuable candidate for further investigation. As synthetic methodologies continue to evolve, the accessibility of such complex molecules will likely increase, paving the way for new therapeutic discoveries.

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